3-(4-chlorobutyl)-1H-indole-5-carboxamide
Overview
Description
3-(4-chlorobutyl)-1H-indole-5-carboxamide is a chemical compound that has garnered attention in the fields of organic chemistry and pharmaceuticals due to its unique structure and potential applications. This compound consists of an indole core substituted with a 4-chlorobutyl group and a carboxamide group at the 5-position. Its distinctive structure makes it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobutyl)-1H-indole-5-carboxamide typically involves the reaction of indole with a 4-chlorobutyl halide and a cyanation agent. One common method includes the condensation of 1-(2-nitro-5-cyano) phenyl-5-chloro-n-pentane with a methylene reagent, followed by a reduction-cyclization reaction to prepare the compound . The process is advantageous due to the availability of raw materials, simplicity, and high yield.
Industrial Production Methods
For industrial production, the method involves the reaction of tetrahydrofuran with a chlorinating agent and concentrated sulfuric acid at low temperatures. The reaction mixture is then distilled to remove unreacted tetrahydrofuran and byproducts, followed by cooling, washing, and drying to obtain the final product . This method is efficient, cost-effective, and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobutyl)-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobutyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
3-(4-chlorobutyl)-1H-indole-5-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential bioactive properties and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 3-(4-chlorobutyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. It is known to act on serotonin receptors and transporters, influencing neurotransmitter levels and signaling pathways. This interaction can lead to various physiological effects, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobutyl)-1H-indole-5-carbonitrile
- 3-(4-chlorobutyl)-1H-indole-5-methylcyanogen
- 3-(4-chlorobutyl)-1H-indole-5-carbonitril
Uniqueness
3-(4-chlorobutyl)-1H-indole-5-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry .
Properties
IUPAC Name |
3-(4-chlorobutyl)-1H-indole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-6-2-1-3-10-8-16-12-5-4-9(13(15)17)7-11(10)12/h4-5,7-8,16H,1-3,6H2,(H2,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBRIGHEPFSYRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)C(=CN2)CCCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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